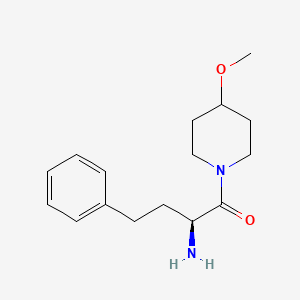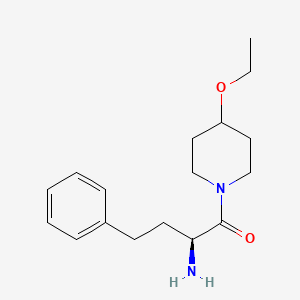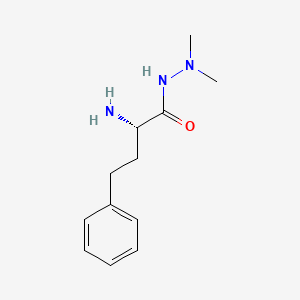
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in various pain-related disorders.
Wirkmechanismus
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide selectively blocks the TRPV1 ion channel by binding to the channel's pore region. TRPV1 is activated by various stimuli such as heat, protons, and capsaicin, which leads to the influx of calcium ions and the depolarization of sensory neurons. By blocking TRPV1, this compound reduces the influx of calcium ions and inhibits the depolarization of sensory neurons, resulting in the attenuation of pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on the cardiovascular, respiratory, or central nervous systems. It does not affect blood pressure, heart rate, respiratory rate, or locomotor activity. This compound has also been shown to have no significant effects on the gastrointestinal system, liver, or kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide in lab experiments is its high selectivity for TRPV1. It does not affect other ion channels or receptors, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and has good stability in solution. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
1. Investigating the role of TRPV1 in other pain-related disorders such as fibromyalgia, chronic pelvic pain syndrome, and diabetic neuropathy.
2. Developing more potent and selective TRPV1 antagonists for clinical use.
3. Studying the effects of TRPV1 antagonists on immune function and inflammation.
4. Investigating the potential use of TRPV1 antagonists in cancer therapy.
5. Developing novel drug delivery systems for TRPV1 antagonists to improve their bioavailability and efficacy.
Synthesemethoden
The synthesis of 3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide involves the reaction of 3-amino-4-bromo-N-(3-propan-2-ylphenyl)pyridinecarboxamide with tert-butyl 3-(2-furyl)acrylate in the presence of potassium carbonate and palladium catalyst. The product is then deprotected using trifluoroacetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide has been widely used in preclinical studies to investigate the role of TRPV1 in pain perception and inflammation. It has been shown to attenuate pain behavior in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been studied for its potential therapeutic applications in other pain-related disorders such as migraine, irritable bowel syndrome, and osteoarthritis.
Eigenschaften
IUPAC Name |
3-amino-N-(3-propan-2-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)11-4-3-5-12(8-11)18-15(19)13-6-7-17-9-14(13)16/h3-10H,16H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTQWILJZXXFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)




![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)




![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)